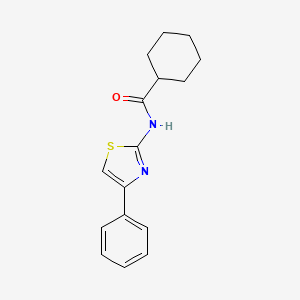![molecular formula C11H15N3OS B5556323 2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPC is a thioamide derivative of 2-amino-pyridine, which belongs to the class of N-acylthiourea compounds. DPC has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Scientific Research Applications
Structural and Chemical Analysis
A study by Aayisha et al. (2019) explored the conformational, spectroscopic, and electronic properties of 2,2-Dimethyl-N-[(2-Pyridinylamino)Carbonothioyl]Propanamide through Density Functional Theory (DFT). The research provided detailed insights into the molecule’s structure, including HOMO-LUMO analysis, NMR, FT-IR, and FT-Raman spectroscopic profiling, and molecular docking studies. This comprehensive analysis highlights the compound's potential in bioactive molecular research, particularly in understanding its interaction with biological receptors and enzymes (Aayisha, T. S. R. Devi, Janani, Muthu, Raja, & Hemamalini, 2019).
Catalysis and Synthetic Applications
The catalytic properties and synthetic applications of derivatives related to this compound have been explored in various studies. For example, the work by Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of alcohols, showcasing the potential of similar compounds in facilitating organic synthesis reactions (Liu, Ma, Liu, & Wang, 2014).
Neuroprotective Agents
A significant area of application for compounds structurally related to this compound is in the development of neuroprotective agents. González-Muñoz et al. (2011) reported on N-acylaminophenothiazines derived from similar compounds as effective neuroprotectants and selective inhibitors for Alzheimer's disease treatment. These findings underscore the therapeutic potential of these compounds in neurodegenerative disease research (González-Muñoz et al., 2011).
Antimicrobial Activities
Research into the antimicrobial activities of novel synthetic compounds has also highlighted the relevance of this compound derivatives. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on similar molecular frameworks, demonstrating significant antimicrobial properties. Such studies reveal the potential of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Safety and Hazards
The compound has several safety and handling recommendations. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash thoroughly after handling (P264b). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280). If swallowed: Call a poison center/doctor if you feel unwell (P301+P312). If on skin: Wash with plenty of water (P302+P352). If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Rinse mouth (P330). If skin irritation occurs: Get medical advice/attention (P332+P313). Take off contaminated clothing and wash it before reuse (P362). Dispose of contents/container to comply with local/regional/national/international regulations (P501c) .
properties
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-6-4-5-7-12-8/h4-7H,1-3H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNAGHNKCDBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)


![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)
![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)


![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)